molecular formula C8H17N B1320451 N-(3-Methylbutan-2-yl)cyclopropanamine CAS No. 926204-43-5

N-(3-Methylbutan-2-yl)cyclopropanamine

Cat. No.: B1320451
CAS No.: 926204-43-5
M. Wt: 127.23 g/mol
InChI Key: NMZNLAPAPRESJL-UHFFFAOYSA-N
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Description

N-(3-Methylbutan-2-yl)cyclopropanamine is an organic compound with the molecular formula C8H17N It is characterized by a cyclopropane ring attached to an amine group, with a 3-methylbutan-2-yl substituent

Scientific Research Applications

N-(3-Methylbutan-2-yl)cyclopropanamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with “N-(3-Methylbutan-2-yl)cyclopropanamine” are not detailed in the search results. It is recommended to handle this compound with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylbutan-2-yl)cyclopropanamine typically involves the reaction of cyclopropylamine with 3-methyl-2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of N-(3-Methylbutan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Methylbutan-2-yl)cyclopropanamine can be compared with other cyclopropane-containing amines, such as:

    Cyclopropylamine: Lacks the 3-methylbutan-2-yl substituent, making it less sterically hindered.

    N-(2-Methylpropyl)cyclopropanamine: Similar structure but with a different alkyl substituent, leading to variations in reactivity and properties.

Properties

IUPAC Name

N-(3-methylbutan-2-yl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6(2)7(3)9-8-4-5-8/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZNLAPAPRESJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588215
Record name N-(3-Methylbutan-2-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926204-43-5
Record name N-(3-Methylbutan-2-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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